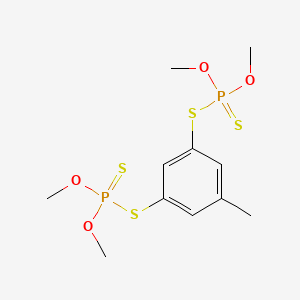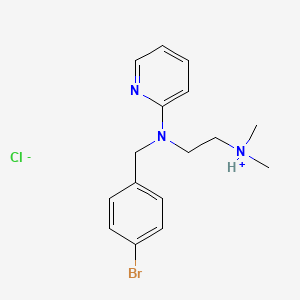
N-p-Bromobenzyl-N',N'-dimethyl-N-2-pyridylethylenediamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride is a chemical compound with a complex structure that includes a bromobenzyl group, a dimethyl group, and a pyridylethylenediamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride typically involves multiple steps, including the bromination of benzyl compounds and subsequent reactions with pyridylethylenediamine. One common method involves the use of N-bromosuccinimide (NBS) for the bromination of benzyl compounds, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromobenzyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination typically results in the formation of brominated benzyl compounds, while nucleophilic substitution can yield a variety of substituted products .
Applications De Recherche Scientifique
N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride include:
- N,N-Dimethyl p-bromobenzamide
- N-(p-Bromobenzyl)-N-(4-methoxyphenyl)hydrazine hydrochloride
Uniqueness
What sets N-p-Bromobenzyl-N’,N’-dimethyl-N-2-pyridylethylenediamine hydrochloride apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
14612-92-1 |
|---|---|
Formule moléculaire |
C16H21BrClN3 |
Poids moléculaire |
370.7 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methyl-pyridin-2-ylamino]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H20BrN3.ClH/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14;/h3-10H,11-13H2,1-2H3;1H |
Clé InChI |
ZQJUQBSXMSRMMB-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


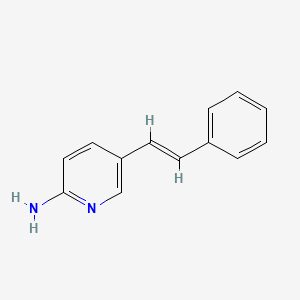
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)

![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)

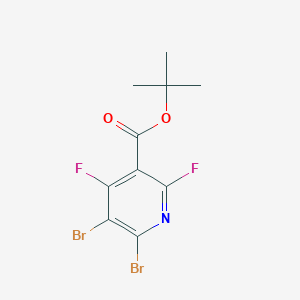
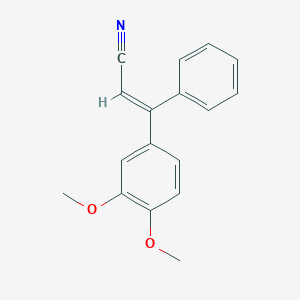
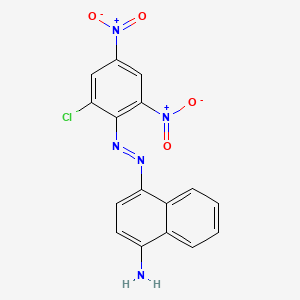
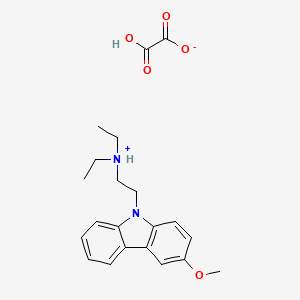
![2-Naphthalenecarboxamide, 4-[[2-chloro-5-[[(2,4,5-trichlorophenyl)amino]carbonyl]phenyl]azo]-3-hydroxy-N-1-naphthalenyl-](/img/structure/B13740609.png)

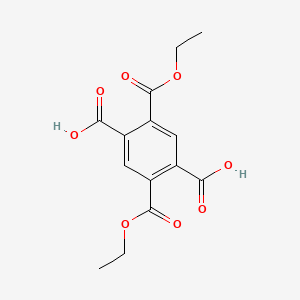
![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
